molecular formula C19H20N4O3 B2994478 3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 534597-23-4

3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B2994478
CAS No.: 534597-23-4
M. Wt: 352.394
InChI Key: LJXIJKUKJLWTNH-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a triazine derivative featuring a 1,2,4-triazin-5-ol core substituted at position 3 with a (2-ethoxyphenyl)amino group and at position 6 with a 4-methoxybenzyl moiety. Triazine derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

3-(2-ethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-13-8-10-14(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXIJKUKJLWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol is a synthetic compound belonging to the class of 1,2,4-triazines. Its unique structure incorporates various functional groups that may impart significant biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.394 g/mol
  • CAS Number : 534597-23-4

Anticancer Activity

Research indicates that triazine derivatives exhibit notable anticancer properties. The compound has shown promise in preclinical studies:

  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspases.
  • Case Study : In vitro studies demonstrated that compounds similar to 3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BHeLa7.5
3-[...]MCF-7TBDThis study

Antimicrobial Activity

The triazine scaffold is known for its antimicrobial properties. Preliminary investigations suggest that this compound may also possess antibacterial and antifungal activities:

  • Antibacterial Assays : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

The presence of the ethoxy and methoxy groups is believed to enhance membrane permeability, facilitating greater access to intracellular targets .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects:

  • Mechanism : These effects could be mediated through antioxidant activity and inhibition of neuroinflammatory pathways.
  • Study Findings : In animal models of neurodegeneration, related triazine compounds have shown reduced neuronal cell death and improved cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is often influenced by their structural components:

  • Amino Group : The presence of an amino group at position 3 is critical for enhancing biological activity.
  • Methoxy Substituent : The methoxy group at position 6 has been associated with improved lipophilicity and bioavailability.
  • Ethoxy Group : The ethoxy group at position 2 enhances solubility and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazine Derivatives

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol)
Target Compound (2-Ethoxyphenyl)amino 4-Methoxybenzyl C20H21N5O3* 379.42*
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(2H)-one (1,3-Benzodioxol-5-ylmethyl)amino 4-Methoxybenzyl C19H18N4O4 366.38
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol Methylsulfanyl 4-Methoxybenzyl C12H13N3O2S 263.32
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol Allylthio 2-Aminophenyl C12H12N4OS 260.31

*Estimated based on structural analysis.

  • Key Observations: The target compound’s 2-ethoxyphenyl group introduces steric bulk and electron-donating effects compared to the benzodioxolylmethyl group in , which may enhance aromatic interactions. Replacement of the hydroxyl group with methylsulfanyl (as in ) reduces hydrogen-bonding capacity but increases hydrophobicity. Allylthio and aminophenyl substituents (as in ) alter redox properties and bioavailability.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Triazine Derivatives

Compound Name Key Functional Groups pKa (Estimated) Solubility (LogP)*
Target Compound Hydroxyl, ethoxy, methoxy ~8.5–9.5† 2.1–2.5
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol Methylsulfanyl, methoxy ~7.8–8.5‡ 2.8–3.2
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol Allylthio, amine ~9.0–10.0 1.7–2.0

*LogP values estimated using substituent contributions.
†Hydroxyl group acidity influenced by electron-donating ethoxy and methoxy groups.
‡Methylsulfanyl’s weaker electron-withdrawing effect lowers acidity compared to hydroxyl.

  • Acidity : The hydroxyl group at position 5 in the target compound likely exhibits a higher pKa (~8.5–9.5) than sulfanyl or thioether analogs due to resonance stabilization from adjacent nitrogen atoms. This contrasts with methylsulfanyl derivatives, where sulfur’s polarizability may reduce acidity .
  • Solubility: The methoxybenzyl group enhances lipophilicity (LogP ~2.1–2.5), making the compound less water-soluble than aminophenyl-substituted analogs .

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